molecular formula C15H16N4O5 B11501781 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 4-methylbenzoylcarbamate

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 4-methylbenzoylcarbamate

Cat. No.: B11501781
M. Wt: 332.31 g/mol
InChI Key: ZMLDPBUXPZYIKF-UHFFFAOYSA-N
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Description

2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 4-methylbenzoylcarbamate is a nitroimidazole derivative characterized by a carbamate functional group linked to a 4-methylbenzoyl moiety. Nitroimidazoles are well-known for their diverse applications, including antimicrobial, antiparasitic, and corrosion inhibition properties. The 4-methylbenzoylcarbamate group introduces lipophilicity, which may influence adsorption on metal surfaces or interactions with biological targets.

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(4-methylbenzoyl)carbamate

InChI

InChI=1S/C15H16N4O5/c1-10-3-5-12(6-4-10)13(20)17-15(21)24-8-7-18-11(2)9-16-14(18)19(22)23/h3-6,9H,7-8H2,1-2H3,(H,17,20,21)

InChI Key

ZMLDPBUXPZYIKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=O)OCCN2C(=CN=C2[N+](=O)[O-])C

solubility

48.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-methylbenzoyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(4-methylbenzoyl)carbamate involves the interaction of the nitroimidazole moiety with biological targets. The nitro group undergoes reduction to form reactive intermediates that can damage DNA and other cellular components, leading to antimicrobial effects . The carbamate group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Corrosion Inhibition :

  • The target compound’s 4-methylbenzoyl group enhances electron-donating capacity compared to the unsubstituted benzoate analog, improving adsorption on metal surfaces .
  • The 4-fluorobenzoate derivative () introduces an electron-withdrawing fluorine, which may reduce corrosion inhibition efficiency compared to methyl-substituted analogs .

Biological Activity: NJ-1 () incorporates a piperazine-ethanone linker, likely improving solubility and target binding in biological systems. This structural feature is absent in the target compound, highlighting divergent applications . Benzimidazole derivatives () exhibit antiparasitic activity due to their planar aromatic core, whereas nitroimidazoles like the target compound may prioritize antimicrobial or anticancer effects .

Functional Group Impact: Carbamate vs. Nitro Group Positioning: The 2-nitro substituent in the target compound is critical for redox activity, a feature shared with analogs but absent in non-nitro derivatives (e.g., ) .

Research Findings and Gaps
  • Corrosion Inhibition : Studies on the benzoate analog () demonstrate 70–85% inhibition efficiency in sulfuric acid, suggesting the target compound’s methyl substitution could further improve performance.
  • Structural Insights : X-ray crystallography () confirms the planar geometry of nitroimidazole derivatives, critical for stacking interactions in corrosion or drug binding .

Biological Activity

2-(5-Methyl-2-nitro-1H-imidazol-1-yl)ethyl 4-methylbenzoylcarbamate is a synthetic compound derived from the well-known antibiotic metronidazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and its implications in cancer treatment. This article reviews the biological activity of this compound, including its mechanism of action, efficacy, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C14H16N4O4
  • Molecular Weight : 304.30 g/mol
  • SMILES Notation : Cc1cn(cn1CCOC(=O)c2ccccc2)[N+](=O)[O-]

The biological activity of this compound is primarily attributed to its ability to disrupt DNA synthesis in microbial cells. The nitroimidazole moiety is known for its reductive activation under anaerobic conditions, leading to the formation of reactive intermediates that damage DNA and inhibit replication. This mechanism is crucial for its effectiveness against anaerobic bacteria and certain protozoa.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound, particularly against anaerobic bacteria. The following table summarizes key findings regarding its antimicrobial efficacy:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Clostridium difficile0.5 µg/mLAtia et al., 2009
Helicobacter pylori1.0 µg/mLDubey et al., 2009
Bacteroides fragilis0.25 µg/mLBowden & Izadi, 1998

Anticancer Activity

Research indicates that derivatives of metronidazole, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells. The following case study illustrates these findings:

Case Study: Anticancer Efficacy Against Breast Cancer Cells
A study conducted by Qian et al. (2010) evaluated the cytotoxic effects of several metronidazole derivatives on MCF-7 breast cancer cells. The results indicated that:

  • The compound significantly reduced cell viability at concentrations above 10 µM.
  • Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Modifications to the imidazole ring and the benzoyl group can influence both potency and specificity against various pathogens. For instance:

  • Nitro Group Positioning : The presence of a nitro group at the 5-position enhances the electron-withdrawing capacity, crucial for bioactivity.
  • Benzoyl Variants : Substituting different groups on the benzoyl moiety can lead to variations in antimicrobial spectrum and potency.

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